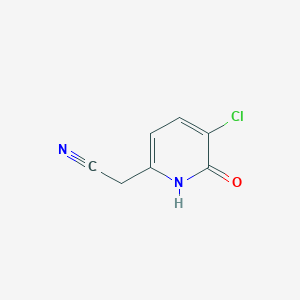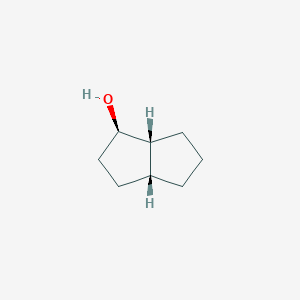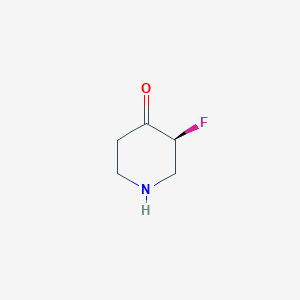
(S)-3-Fluoropiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Fluoropiperidin-4-one is a fluorinated organic compound that belongs to the class of piperidones It is characterized by the presence of a fluorine atom at the third position and a ketone group at the fourth position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropiperidin-4-one typically involves the fluorination of piperidin-4-one. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The stereoselective synthesis can be achieved by using chiral auxiliaries or catalysts to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Fluoropiperidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidones.
Reduction: Formation of (S)-3-Fluoropiperidin-4-ol.
Oxidation: Formation of this compound carboxylic acid.
Aplicaciones Científicas De Investigación
(S)-3-Fluoropiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Fluoropiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropiperidin-4-one: Lacks stereoselectivity, leading to a mixture of enantiomers.
4-Fluoropiperidin-3-one: Fluorine atom and ketone group positions are swapped, resulting in different chemical properties.
3-Chloropiperidin-4-one: Chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
(S)-3-Fluoropiperidin-4-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and selectivity. The presence of the fluorine atom at the third position enhances its stability and lipophilicity, making it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C5H8FNO |
|---|---|
Peso molecular |
117.12 g/mol |
Nombre IUPAC |
(3S)-3-fluoropiperidin-4-one |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m0/s1 |
Clave InChI |
GYCGAPQMEYPDIJ-BYPYZUCNSA-N |
SMILES isomérico |
C1CNC[C@@H](C1=O)F |
SMILES canónico |
C1CNCC(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


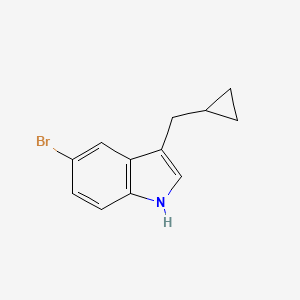
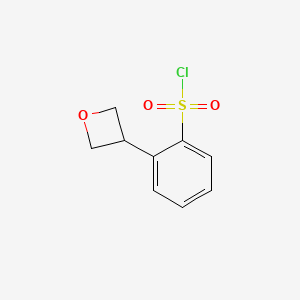
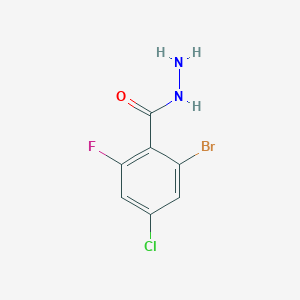
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
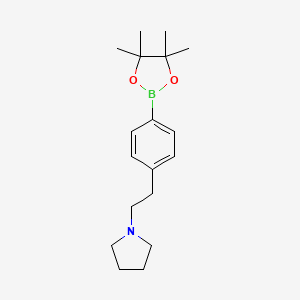
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
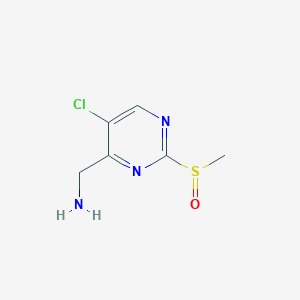
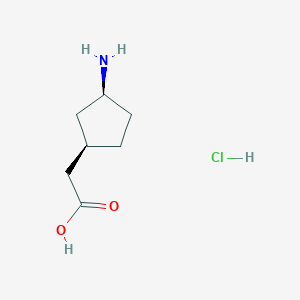
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

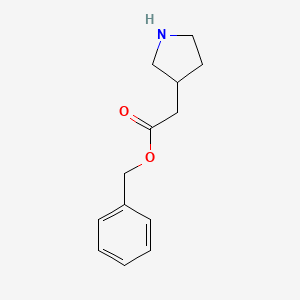
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
